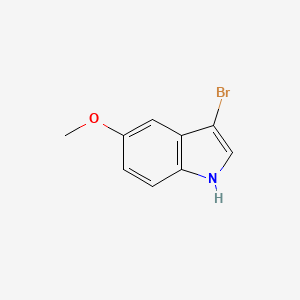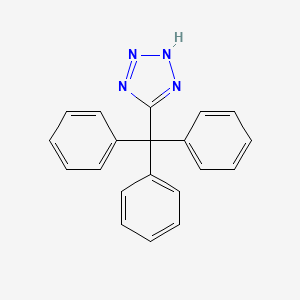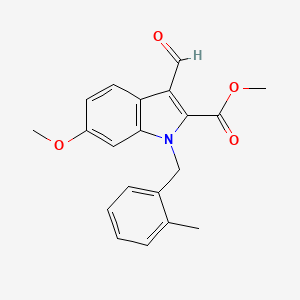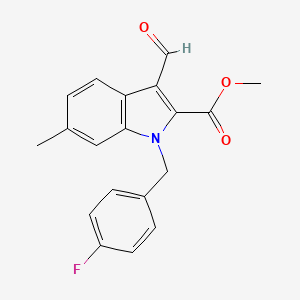![molecular formula C12H15N3 B1387327 Methyl[(5-methyl-1-phenylpyrazol-4-yl)methyl]amine CAS No. 1031843-22-7](/img/structure/B1387327.png)
Methyl[(5-methyl-1-phenylpyrazol-4-yl)methyl]amine
Vue d'ensemble
Description
“Methyl[(5-methyl-1-phenylpyrazol-4-yl)methyl]amine” is a chemical compound that has recently garnered significant attention in scientific research. It belongs to the class of organic compounds known as quinazolinamines .
Synthesis Analysis
Pyrazole derivatives, such as “this compound”, have been synthesized as target structures and have demonstrated numerous biological activities . The synthesis of pyrazolones and imines of pyrazolone has been reported .Molecular Structure Analysis
The molecular formula of “this compound” is C12H15N3. Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure .Chemical Reactions Analysis
“this compound” reacts with other compounds to yield different products . For instance, it reacts with 6-methyl-4-oxo-4 H - -benzopyran-3-carboxaldehyde to yield 5- (2-hydroxy-5-methylbenzoyl)-3-methyl-1-phenyl-1 H -pyrazolo [3,4- b ]pyridine and 2-methoxy-6-methyl-3- (3-methyl-1-phenylpyrazol-5-ylaminomethylene)chroman-4-one .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 201.27 g/mol . More detailed physical and chemical properties are not available in the search results.Orientations Futures
Pyrazoles and their derivatives have attracted much attention due to their interesting pharmacological properties . They have shown potential in various fields such as material chemistry, as brightening agents, and in the development of semiconductors, liquid crystals, and organic light-emitting diodes . This suggests a promising future for the research and development of “Methyl[(5-methyl-1-phenylpyrazol-4-yl)methyl]amine” and similar compounds.
Mécanisme D'action
Target of Action
Methyl[(5-methyl-1-phenylpyrazol-4-yl)methyl]amine is a complex organic compound that is part of the pyrazole family . Pyrazoles are common structural units in many pharmaceuticals . .
Mode of Action
It’s known that pyrazole derivatives can interact with various biological targets, leading to diverse biological activities .
Biochemical Pathways
Pyrazole derivatives have been shown to be involved in a wide variety of biological activities . For instance, some pyrazole derivatives have been shown to be cytotoxic to several human cell lines .
Result of Action
Some pyrazole derivatives have been shown to exhibit cytotoxic effects on several human cell lines .
Analyse Biochimique
Biochemical Properties
Methyl[(5-methyl-1-phenylpyrazol-4-yl)methyl]amine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to react with 6-methyl-4-oxo-4H-1-benzopyran-3-carboxaldehyde to yield 5-(2-hydroxy-5-methylbenzoyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine and 2-methoxy-6-methyl-3-(3-methyl-1-phenylpyrazol-5-ylaminomethylene)chroman-4-one . These interactions highlight the compound’s versatility and potential in synthesizing complex organic molecules.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these cellular mechanisms can lead to changes in cell behavior and function, making it a valuable tool in cellular biology research .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to interact with specific enzymes and proteins, modulating their activity and influencing various biochemical pathways. These interactions can lead to significant changes in cellular function and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but its long-term effects on cellular function need further investigation. In vitro and in vivo studies have provided insights into its temporal effects, highlighting the need for continued research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the threshold effects and the compound’s safety profile is crucial for its potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can affect the overall metabolic balance within cells, highlighting the compound’s role in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation. Understanding these mechanisms is essential for optimizing its therapeutic potential .
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications
Propriétés
IUPAC Name |
N-methyl-1-(5-methyl-1-phenylpyrazol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-10-11(8-13-2)9-14-15(10)12-6-4-3-5-7-12/h3-7,9,13H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMKNYBFTGMBJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-{[1-(Cyclopropylcarbonyl)-2,3-dihydro-1H-indol-5-yl]sulfonyl}propanoic acid](/img/structure/B1387248.png)
![3-Isobutyl-6-methyl-4-oxo-3,4-dihydrothieno[3,2-d][1,2,3]triazine-7-carboxylic acid](/img/structure/B1387249.png)
![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-sulfonyl chloride](/img/structure/B1387250.png)

![3-[4-(2-Methoxyphenoxy)pyrimidin-2-yl]benzoic acid](/img/structure/B1387253.png)
![N-[(3'-Methylbiphenyl-4-yl)sulfonyl]glycine](/img/structure/B1387255.png)

![4-{[(2'-Methylbiphenyl-4-yl)sulfonyl]amino}benzoic acid](/img/structure/B1387259.png)



![3-{[2-(3-Methylphenyl)pyrimidin-4-yl]oxy}benzoic acid](/img/structure/B1387267.png)